3'-Deoxydihydrostreptomycin 3''-phosphate
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Overview
Description
3'-deoxydihydrostreptomycin 3''-phosphate is a streptomycin phosphate and a 3'-deoxydihydrostreptomycin.
Scientific Research Applications
Synthesis and Structural Transformation
- A key application of 3'-Deoxydihydrostreptomycin 3''-phosphate is its synthesis from dihydrostreptomycin. This process involves the creation of a specific derivative where all hydroxyl groups except the 3″-hydroxyl group are protected, leading to the successful 3″-deoxygenation (Usui, Tsuchiya, Umezawa, & Umezawa, 1981). Additionally, a study on the synthesis of a masked derivative of 3′-Deoxydihydrostreptobiosamine, a precursor for 3″-Deoxydihydrostreptomycin, shows complex steps involving inversion, chlorination, and dechlorination, highlighting the intricate chemical processes involved (Sano, Tsuchiya, Kobayashi, Umezawa, & Umezawa, 1977).
Enzymatic Phosphorylation Studies
- Streptomyces griseus ATCC 10971 demonstrates the enzymatic phosphorylation ability, where it can phosphorylate the N-methyl-l-glucosamine moieties of streptomycin, dihydrostreptomycin, and 3'-deoxydihydrostreptomycin, with ATP as the phosphate donor. This is significant for understanding the phosphorylation process and its role in bacterial resistance (Walker & Škorvaga, 1973).
Antibiotic Resistance and Enzyme Structure
- The structure of aminoglycoside-3'-phosphotransferase-IIa, an enzyme responsible for antibiotic resistance and which chemically modifies antibiotics like streptomycin, provides insights into antibiotic recognition and inactivation. This is crucial for understanding how bacteria develop resistance to antibiotics, including this compound (Nurizzo et al., 2003).
Properties
Molecular Formula |
C21H42N7O14P |
---|---|
Molecular Weight |
647.6 g/mol |
IUPAC Name |
[(2S,3S,4S,5S,6S)-2-[(2S,3R,4S,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C21H42N7O14P/c1-5-6(3-29)15(40-18-10(26-2)17(42-43(35,36)37)11(31)7(4-30)39-18)19(38-5)41-16-9(28-21(24)25)12(32)8(27-20(22)23)13(33)14(16)34/h5-19,26,29-34H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,35,36,37)/t5-,6-,7-,8+,9-,10-,11-,12+,13-,14+,15+,16+,17-,18-,19-/m0/s1 |
InChI Key |
IVYIIYNMXYWZJH-SPEROGKNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)(O)O)NC)CO |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)O)NC)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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